4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-17(14-7-5-4-6-8-14)20-19(24-13)21-18(23)15-9-11-16(12-10-15)22(2)3/h4-12H,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLGHOXJLPCFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its biological relevance, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.42 g/mol. The compound contains a dimethylamino group, a thiazole moiety, and a benzamide structure that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂S |
| Molecular Weight | 296.42 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antitumor Activity
Research indicates that compounds with thiazole rings exhibit promising antitumor properties. For instance, studies have shown that derivatives of thiazole can inhibit various cancer cell lines by inducing apoptosis and disrupting mitotic processes. The compound has been tested for its efficacy against different cancer types, demonstrating significant cytotoxicity in vitro.
In one study, the compound was evaluated for its ability to inhibit cell proliferation in human cancer cell lines. Results indicated that it effectively reduced cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The biological activity of this compound also extends to antimicrobial effects. Compounds containing thiazole and benzamide structures have been reported to possess antibacterial and antifungal activities. Preliminary screening against common pathogens such as Escherichia coli and Staphylococcus aureus showed promising results, indicating potential applications in treating infections .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or proteins involved in critical cellular processes. For example, thiazole derivatives have been shown to interfere with kinase activity, leading to disrupted signaling pathways associated with cell growth and survival . Further studies are needed to elucidate the precise molecular targets of this compound.
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted on various thiazole derivatives highlighted the role of structural modifications in enhancing antitumor activity. The presence of the dimethylamino group was found to be crucial for increasing potency against cancer cell lines .
- Antimicrobial Screening : In another investigation, the compound was screened alongside other thiazole derivatives for antimicrobial activity. The results demonstrated that modifications in the thiazole structure could significantly influence antibacterial efficacy .
- Mechanistic Insights : Research focused on the interaction of thiazole derivatives with cellular targets revealed that these compounds could induce apoptosis through caspase activation pathways, which are critical in cancer therapy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) increases solubility and may enhance interactions with polar residues in target proteins compared to electron-withdrawing groups like fluorine or sulfamoyl .
- Thiazole Substitution Position: Substitution at thiazole-2-yl (target compound) vs.
Physicochemical Properties
- LogP and Solubility: The dimethylamino group reduces LogP (predicted ~2.5) compared to the 4-fluoro analog (LogP ~3.1), enhancing aqueous solubility .
- Molecular Weight : The target compound (MW ~351.4 g/mol) adheres to Lipinski’s rule of five, unlike bulkier derivatives like the sulfamoyl analog (MW ~443.5 g/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
